alpha-Methyl-DL-phenylalanine

Description

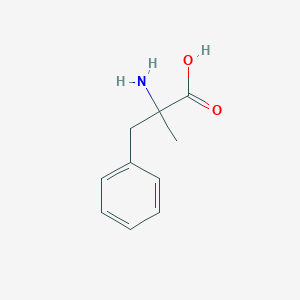

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOWVAAEQCNGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312866 | |

| Record name | DL-α-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Methylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1132-26-9, 4415-69-4 | |

| Record name | DL-α-Methylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyl-DL-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1132-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-α-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYL-DL-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67265D2JSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of α-Methyl-DL-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Methyl-DL-phenylalanine is a synthetic amino acid analogue that serves as a critical tool in neuroscience and metabolic research. Its primary mechanism of action involves the competitive inhibition of key enzymes in the aromatic amino acid metabolism pathway, most notably phenylalanine hydroxylase (PAH) and aromatic L-amino acid decarboxylase (AADC). This inhibitory action disrupts the normal synthesis of catecholamines and induces a state of hyperphenylalaninemia, making it an invaluable agent for creating animal models of phenylketonuria (PKU). This technical guide provides a comprehensive overview of the mechanism of action of α-Methyl-DL-phenylalanine, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction

α-Methyl-DL-phenylalanine is a derivative of the essential amino acid L-phenylalanine, characterized by the addition of a methyl group at the alpha carbon. This structural modification confers its unique biological activities, primarily its ability to act as a competitive inhibitor of enzymes that metabolize aromatic amino acids. Its principal applications lie in the fields of neurochemistry and in the study of metabolic disorders like phenylketonuria. By competitively blocking key enzymes, α-Methyl-DL-phenylalanine allows researchers to investigate the physiological and pathological consequences of altered neurotransmitter levels and amino acid metabolism.

Mechanism of Action: Enzymatic Inhibition

The biological effects of α-Methyl-DL-phenylalanine are primarily attributed to its ability to competitively inhibit three key enzymes:

-

Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine, the rate-limiting step in the catabolism of phenylalanine.

-

Tyrosine Hydroxylase (TH): This enzyme converts tyrosine to L-DOPA, a precursor to dopamine and other catecholamines.

-

Aromatic L-Amino Acid Decarboxylase (AADC): This enzyme is responsible for the decarboxylation of L-DOPA to dopamine and 5-hydroxytryptophan to serotonin.

As a competitive inhibitor, α-Methyl-DL-phenylalanine binds to the active site of these enzymes, preventing the binding of their natural substrates.[1]

Inhibition of Phenylalanine Hydroxylase (PAH)

The inhibition of PAH by α-Methyl-DL-phenylalanine is a cornerstone of its use in research. In vivo studies have demonstrated its potent suppressive effect on hepatic PAH activity.[2]

Quantitative Data on PAH Inhibition:

| Parameter | Value | Species | Experimental Condition | Reference |

| Hepatic PAH Inhibition | 65-70% | Newborn Mice | 12 hours post-administration | [3] |

| Maximal Hepatic PAH Decrease | 70-75% | Developing Rats | 18 hours post-administration | [2] |

This inhibition leads to an accumulation of phenylalanine in the blood and brain, effectively creating a chemical model of phenylketonuria.[2][3]

Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC)

α-Methyl-DL-phenylalanine also acts as a competitive inhibitor of AADC.[1] This inhibition blocks the synthesis of key neurotransmitters, including dopamine and serotonin.

Signaling Pathways and Metabolic Consequences

The enzymatic inhibition by α-Methyl-DL-phenylalanine has significant downstream effects on major metabolic and signaling pathways.

Phenylalanine Metabolism and Hyperphenylalaninemia

By blocking PAH, α-Methyl-DL-phenylalanine disrupts the primary catabolic pathway for phenylalanine. This leads to a significant elevation of phenylalanine levels in both plasma and brain tissue.

Quantitative Data on Phenylalanine Accumulation:

| Tissue | Fold Increase in Phenylalanine | Species | Experimental Condition | Reference |

| Plasma | ~40-fold | Developing Mice | Daily administration with phenylalanine | [3] |

| Brain | ~40-fold | Developing Mice | Daily administration with phenylalanine | [3] |

| Plasma | 20-40-fold | Developing Rats | During the first 18 days of life | [2] |

This induced hyperphenylalaninemia is a key feature of animal models of PKU.[4]

Catecholamine Synthesis Pathway

The inhibition of both tyrosine hydroxylase and aromatic L-amino acid decarboxylase by α-Methyl-DL-phenylalanine disrupts the synthesis of catecholamine neurotransmitters.

Experimental Protocols

Induction of Hyperphenylalaninemia in Mice

This protocol describes the induction of a chronic hyperphenylalaninemic state in developing mice, mimicking the biochemical characteristics of PKU.

Materials:

-

α-Methyl-DL-phenylalanine

-

L-phenylalanine

-

Saline solution (0.9% NaCl)

-

Newborn mice

Procedure:

-

Prepare a suspension of α-Methyl-DL-phenylalanine in saline.

-

Prepare a solution of L-phenylalanine in saline.

-

Administer α-Methyl-DL-phenylalanine to newborn mice daily via subcutaneous or intraperitoneal injection at a dosage of 0.43 mg/g body weight.[3]

-

Concurrently, administer L-phenylalanine daily at a dosage of 2 mg/g body weight.[3]

-

Continue daily administrations to maintain decreased enzyme activity and elevated phenylalanine levels.[3]

-

Monitor plasma and brain phenylalanine levels to confirm the hyperphenylalaninemic state.

References

- 1. alpha-Methyl-DL-phenylalanine | 4415-69-4 | Benchchem [benchchem.com]

- 2. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of alpha-Methyl-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methyl-DL-phenylalanine is a synthetic amino acid that has garnered significant interest in biochemical and pharmaceutical research. Its primary biological activity stems from its role as an inhibitor of phenylalanine hydroxylase, the enzyme responsible for the conversion of phenylalanine to tyrosine. This inhibitory action makes it a valuable tool for studying the pathophysiology of phenylketonuria (PKU) and for investigating the broader implications of catecholamine pathway modulation. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, with a focus on detailed experimental protocols and the elucidation of its mechanism of action.

Discovery and Historical Context

The exploration of alpha-methylated amino acids dates back to the mid-20th century, driven by an interest in creating analogues of natural amino acids to probe enzymatic mechanisms and develop potential therapeutic agents. The first documented synthesis of derivatives of DL-phenylalanine, including this compound, was reported in a 1955 paper by Gustav A. Stein, Hermann A. Bronner, and K. Pfister, 3rd, from the Merck & Co., Inc. research laboratories. Their work, titled "α-Methyl α-Amino Acids. II. Derivatives of DL-Phenylalanine," laid the groundwork for the future investigation of this compound. Early research in the 1960s and 1970s further elucidated its inhibitory effects on enzymes such as phenylalanine hydroxylase.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 2-amino-2-methyl-3-phenylpropanoic acid |

| Synonyms | (±)-2-Amino-2-methyl-3-phenylpropionic acid |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 1132-26-9 |

| Melting Point | 293-294 °C (decomposes) |

| Appearance | White to off-white solid |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Bucherer-Bergs reaction being a common and effective approach. This two-step synthesis starts with the reaction of phenylacetone with cyanide and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the final amino acid product.

Experimental Protocol: Bucherer-Bergs Synthesis

This protocol is adapted from established procedures for the synthesis of alpha-disubstituted amino acids.

Step 1: Synthesis of 5-benzyl-5-methylhydantoin from Phenylacetone

-

Materials:

-

Phenylacetone (1-phenyl-2-propanone)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetone (1.0 equivalent) in a 1:1 mixture of ethanol and water.

-

Add potassium cyanide (or sodium cyanide) (2.0 equivalents) and ammonium carbonate (2.0 equivalents) to the solution.

-

Heat the reaction mixture to 60-80°C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This should be performed in a well-ventilated fume hood as it may generate hydrogen cyanide gas.

-

The crude 5-benzyl-5-methylhydantoin will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-benzyl-5-methylhydantoin.

-

Step 2: Hydrolysis of 5-benzyl-5-methylhydantoin to this compound

-

Materials:

-

5-benzyl-5-methylhydantoin

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

In a round-bottom flask, suspend 5-benzyl-5-methylhydantoin (1.0 equivalent) in water.

-

Add a strong base, such as barium hydroxide octahydrate (2-3 equivalents) or a concentrated solution of sodium hydroxide.

-

Heat the mixture to reflux for 24-48 hours, or until the hydrolysis is complete (monitored by TLC).

-

If using barium hydroxide, cool the reaction mixture and add dilute sulfuric acid to precipitate barium sulfate. Filter off the precipitate.

-

If using sodium hydroxide, cool the reaction mixture and carefully neutralize it with hydrochloric acid.

-

Concentrate the filtrate or neutralized solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from water or an alcohol/water mixture.

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

The primary and most well-characterized mechanism of action of this compound is the inhibition of the enzyme phenylalanine hydroxylase (PAH).

Inhibition of Phenylalanine Hydroxylase

Phenylalanine hydroxylase is a key enzyme in the metabolic pathway of phenylalanine, catalyzing its conversion to tyrosine. This is the rate-limiting step in the major pathway for phenylalanine catabolism. In conditions such as phenylketonuria (PKU), a deficiency in PAH leads to a buildup of phenylalanine in the blood and brain, causing severe neurological damage.

This compound acts as a competitive inhibitor of PAH. Its structure is very similar to that of the natural substrate, phenylalanine, allowing it to bind to the active site of the enzyme. However, the presence of the alpha-methyl group prevents the hydroxylation reaction from occurring. This blockage of the active site reduces the overall activity of the enzyme, leading to a decrease in the production of tyrosine from phenylalanine.

Caption: Inhibition of Phenylalanine Hydroxylase by this compound.

Impact on Catecholamine Neurotransmitter Synthesis

By inhibiting the production of tyrosine, this compound indirectly affects the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. Tyrosine is the precursor for the synthesis of these crucial signaling molecules. A reduction in tyrosine availability can, therefore, lead to a decrease in the levels of these neurotransmitters in the central nervous system and the periphery. This makes this compound a useful tool for studying the roles of catecholamines in various physiological and pathological processes.

Caption: Impact of this compound on Catecholamine Synthesis.

Applications in Research and Drug Development

The unique biochemical properties of this compound have led to its use in several areas of research:

-

Phenylketonuria (PKU) Research: It is used to induce animal models of PKU, allowing for the study of the disease's mechanisms and the testing of potential therapies.

-

Neuroscience: By modulating catecholamine levels, it serves as a tool to investigate the roles of dopamine, norepinephrine, and epinephrine in neurological function and disorders.

-

Peptide and Protein Design: As a non-natural amino acid, it can be incorporated into peptides to alter their structure, stability, and biological activity.[1]

-

Drug Development: It can serve as a starting material or building block for the synthesis of more complex pharmaceutical compounds.

Conclusion

This compound is a valuable synthetic amino acid with a well-defined mechanism of action. Its discovery and the development of its synthesis have provided researchers with a powerful tool to investigate fundamental biological processes and to explore new therapeutic strategies for a range of disorders. The detailed synthetic protocols and mechanistic understanding presented in this guide are intended to facilitate its application in ongoing and future research endeavors.

References

α-Methyl-DL-phenylalanine as a Phenylalanine Hydroxylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyl-DL-phenylalanine is a synthetic amino acid derivative that has been utilized in research as an inhibitor of the enzyme phenylalanine hydroxylase (PAH).[1][2][3] PAH is a critical enzyme in the metabolic pathway of phenylalanine, catalyzing its conversion to tyrosine.[4] This conversion is the rate-limiting step in the major catabolic pathway for phenylalanine and is essential for the synthesis of various neurotransmitters, including dopamine, norepinephrine, and epinephrine.[5][6][7] Inhibition of PAH can lead to a condition known as hyperphenylalaninemia, an excess of phenylalanine in the blood, which is the hallmark of the genetic disorder phenylketonuria (PKU).[6] Consequently, this compound has been instrumental as a research tool to induce experimental hyperphenylalaninemia in animal models to study the pathophysiology of PKU and to evaluate potential therapeutic strategies.[1][3][8] This technical guide provides an in-depth overview of this compound as a PAH inhibitor, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and associated metabolic pathways.

Mechanism of Action

This compound acts as an inhibitor of phenylalanine hydroxylase.[1][9] It is characterized as a very weak competitive inhibitor of rat liver PAH in vitro.[1] However, it demonstrates potent suppression of PAH activity in vivo.[1] This discrepancy suggests that its mechanism of action in a physiological context may be more complex than simple competitive inhibition at the active site and could involve downstream effects or metabolic activation.

Quantitative Inhibitory Data

The primary quantitative data available for the inhibitory effect of this compound on phenylalanine hydroxylase comes from in vivo studies in rodent models. These studies demonstrate a significant reduction in hepatic PAH activity following administration of the compound.

| Parameter | Value | Model System | Reference |

| Inhibition of Hepatic PAH Activity | 65-70% | Newborn mice | [3] |

| Inhibition of Hepatic PAH Activity | 70-75% | Suckling rats | [1] |

Experimental Protocols

In Vitro Phenylalanine Hydroxylase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the in vitro inhibition of PAH, which can be adapted for testing this compound. The assay measures the production of tyrosine from phenylalanine.

Materials:

-

Purified or recombinant phenylalanine hydroxylase

-

L-phenylalanine solution

-

This compound solution (or other inhibitor)

-

Tetrahydrobiopterin (BH4) cofactor solution

-

Catalase

-

Ferrous ammonium sulfate

-

Assay buffer (e.g., HEPES buffer, pH 7.3)

-

Quenching solution (e.g., perchloric acid or trichloroacetic acid)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a fluorescence or UV detector

Procedure:

-

Enzyme Preparation: Prepare a solution of phenylalanine hydroxylase in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, catalase, ferrous ammonium sulfate, and the PAH enzyme.

-

Inhibitor Incubation (Optional): Add the desired concentration of this compound to the reaction mixture and pre-incubate for a defined period at a specific temperature (e.g., 5 minutes at 25°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding L-phenylalanine and the cofactor BH4 to the reaction mixture.

-

Incubation: Incubate the reaction for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet precipitated protein. Collect the supernatant.

-

Tyrosine Quantification: Analyze the supernatant for the amount of tyrosine produced using an HPLC method. A common method involves separating the amino acids on a C18 column and detecting them by their natural fluorescence or after derivatization.[10]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control reaction without the inhibitor. Determine the IC50 value if a dose-response curve is generated.

In Vivo Assessment of Phenylalanine Hydroxylase Inhibition in a Rodent Model

This protocol outlines the steps to induce hyperphenylalaninemia in rodents using this compound and to measure the resulting changes in plasma amino acid levels.

Materials:

-

This compound

-

L-phenylalanine (optional, to enhance hyperphenylalaninemia)

-

Vehicle for administration (e.g., saline)

-

Rodent model (e.g., rats or mice)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

HPLC system for amino acid analysis

Procedure:

-

Animal Acclimation: Acclimate the animals to the housing conditions for a sufficient period before the experiment.

-

Compound Administration: Administer this compound to the animals via a suitable route (e.g., subcutaneous or intraperitoneal injection).[8] In some protocols, L-phenylalanine is co-administered to further elevate plasma phenylalanine levels.[1][3]

-

Blood Sampling: At specific time points after administration, collect blood samples from the animals.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Deproteinization: Precipitate the proteins in the plasma samples, for example, by adding perchloric acid.[10] Centrifuge to obtain a protein-free supernatant.

-

Amino Acid Analysis: Analyze the deproteinized plasma samples for phenylalanine and tyrosine concentrations using a validated HPLC method.[8][10]

-

Data Analysis: Compare the plasma phenylalanine and tyrosine levels in the treated animals to those in a control group that received the vehicle only. A significant increase in the phenylalanine-to-tyrosine ratio is indicative of PAH inhibition.

Signaling Pathways and Logical Relationships

Phenylalanine Metabolism and Neurotransmitter Synthesis Pathway

The following diagram illustrates the central role of phenylalanine hydroxylase in the metabolism of phenylalanine and the subsequent synthesis of key neurotransmitters. Inhibition of PAH by this compound disrupts this pathway at a critical juncture.

Caption: Phenylalanine metabolism and neurotransmitter synthesis pathway.

Experimental Workflow for Characterizing a Phenylalanine Hydroxylase Inhibitor

This diagram outlines a typical experimental workflow for the characterization of a potential PAH inhibitor like this compound, from initial in vitro screening to in vivo efficacy studies.

Caption: Experimental workflow for PAH inhibitor characterization.

References

- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 4415-69-4 | Benchchem [benchchem.com]

- 3. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 5. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 7. slideshare.net [slideshare.net]

- 8. Simultaneous measurement of phenylalanine and tyrosine in phenylketonuric plasma and dried blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of phenylalanine hydroxylase activity by alpha-methyl tyrosine, a potent inhibitor of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Profile of α-Methyl-DL-phenylalanine on Catecholamine Biosynthesis: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the enzymatic inhibitory profile of α-Methyl-DL-phenylalanine within the catecholamine biosynthesis pathway. Contrary to a common misconception that conflates it with its tyrosine analogue, α-Methyl-DL-phenylalanine is not a significant inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. Instead, its primary mechanism of action is the potent inhibition of Phenylalanine Hydroxylase (PAH), the enzyme responsible for converting L-phenylalanine to L-tyrosine. This document elucidates this distinction, details the secondary inhibitory effects on Aromatic L-Amino Acid Decarboxylase (AADC), and provides a comparative analysis with the well-established TH inhibitor, α-Methyl-p-tyrosine (metirosine). Detailed experimental protocols for assessing relevant enzyme activity and quantitative data are presented to provide a clear and accurate resource for researchers, scientists, and drug development professionals.

Introduction to Catecholamine Biosynthesis and Tyrosine Hydroxylase

The catecholamines—dopamine, norepinephrine, and epinephrine—are critical neurotransmitters and hormones that regulate a vast array of physiological processes, from motor control and mood to the fight-or-flight response. The biosynthesis of these molecules begins with the amino acid L-tyrosine. The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the first and rate-limiting step in this entire pathway. This crucial reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) , also known as tyrosine 3-monooxygenase. Given its role as the bottleneck of the pathway, TH is a primary target for pharmacological regulation of catecholamine levels. Pharmacological inhibition of this enzyme has profound effects on the downstream production of all catecholamines.

α-Methyl-DL-phenylalanine: Mechanism of Action and Enzymatic Targets

While structurally similar to the potent TH inhibitor α-Methyl-p-tyrosine, α-Methyl-DL-phenylalanine exhibits a distinct inhibitory profile. Its effects are primarily directed at enzymes upstream and downstream of Tyrosine Hydroxylase.

Primary Target: Phenylalanine Hydroxylase (PAH)

The principal target of α-Methyl-DL-phenylalanine is Phenylalanine Hydroxylase (PAH) . This enzyme catalyzes the conversion of L-phenylalanine to L-tyrosine. While it is described as a very weak competitive inhibitor of PAH in vitro, α-Methyl-DL-phenylalanine acts as a potent suppressor of the enzyme's activity in vivo.[1] Administration of α-Methyl-DL-phenylalanine leads to a significant accumulation of plasma and brain phenylalanine, while plasma tyrosine levels remain largely unaltered.[2] This key finding demonstrates that while the production of tyrosine from phenylalanine is blocked, the subsequent conversion of existing tyrosine to L-DOPA by Tyrosine Hydroxylase is not significantly affected.

Secondary Target: Aromatic L-Amino Acid Decarboxylase (AADC)

There is evidence to suggest that α-methylamino acids can also act as inhibitors of Aromatic L-Amino Acid Decarboxylase (AADC) , also known as DOPA decarboxylase. This enzyme is responsible for the conversion of L-DOPA to dopamine. Inhibition at this stage would further impact the synthesis of dopamine and subsequent catecholamines. A related compound, α-methyl-3,4-dihydroxy-DL-phenylalanine (alpha-methyldopa), is a known effective inhibitor of AADC.[3][4]

Effect on Tyrosine Hydroxylase (TH)

Comparative Analysis: α-Methyl-p-tyrosine (Metirosine)

To clarify the precise mechanism of TH inhibition, it is essential to examine the actions of α-Methyl-p-tyrosine (AMPT) , commercially known as metirosine. AMPT is a potent, competitive inhibitor of Tyrosine Hydroxylase.[5][6] It directly competes with the substrate, L-tyrosine, at the enzyme's active site. This competitive inhibition blocks the formation of L-DOPA, leading to a significant and dose-dependent reduction in the synthesis of all downstream catecholamines.[5]

Quantitative Inhibition Data

Table 1: Inhibitory Effect of α-Methyl-DL-phenylalanine on Phenylalanine Hydroxylase

| Compound | Target Enzyme | Organism/System | Dosage / Conditions | Result | Reference |

| α-Methyl-DL-phenylalanine | Phenylalanine Hydroxylase | Newborn Mice (in vivo) | 0.43 mg/g body weight | 65-70% inhibition of hepatic activity within 12h | [2] |

| α-Methylphenylalanine | Phenylalanine Hydroxylase | Rat Liver (in vivo) | 24 µmol / 10g body weight | 70-75% decrease in hepatic activity at 18h | [1] |

| α-Methylphenylalanine | Phenylalanine Hydroxylase | Rat Liver (in vitro) | Not Specified | Described as a "very weak competitive inhibitor" | [1] |

Table 2: Inhibitory Effect of α-Methyl-p-tyrosine (Metirosine) on Catecholamine Synthesis

| Compound | Target Enzyme | Organism/System | Dosage / Conditions | Result | Reference |

| α-Methyl-p-tyrosine | Tyrosine Hydroxylase | Pheochromocytoma Patients | 600 - 4000 mg / day | 20-79% reduction in total catecholamine production | [5] |

| α-Methyl-p-tyrosine | Tyrosine Hydroxylase | General | Not Specified | Competitive inhibitor | [5][6] |

Experimental Protocols

Accurate assessment of enzyme inhibition requires robust and validated methodologies. Below are generalized protocols for determining the activity of the key enzymes discussed.

Protocol: Phenylalanine Hydroxylase (PAH) Activity Assay (LC-MS/MS Method)

This method quantifies the enzymatic conversion of L-phenylalanine to L-tyrosine and is adapted from established procedures for expressed proteins and tissue extracts.[7]

-

Sample Preparation : Homogenize cells or tissue in an appropriate lysis buffer (e.g., Na-Hepes buffer, pH 7.0) on ice. Centrifuge to pellet insoluble material and collect the supernatant (lysate). Determine total protein concentration using a standard method (e.g., BCA assay).

-

Reaction Mixture Preparation : In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing:

-

HEPES buffer (e.g., 250 mM, pH 7.0)

-

Catalase (e.g., 0.1 mg/mL)

-

L-phenylalanine substrate (e.g., 1 mM final concentration)

-

Cell/tissue lysate containing a standardized amount of protein.

-

The test inhibitor (α-Methyl-DL-phenylalanine) at various concentrations or vehicle control.

-

-

Pre-incubation : Incubate the reaction mixture for a short period (e.g., 4-5 minutes) at a controlled temperature (e.g., 25-37°C).

-

Reaction Initiation : Add cofactors to initiate the reaction. This includes:

-

Ferrous ammonium sulfate (e.g., 100 µM final concentration)

-

Tetrahydrobiopterin (BH4) (e.g., 75 µM final concentration)

-

-

Reaction Incubation : Incubate for a defined period (e.g., 30-60 minutes) at the controlled temperature with shaking.

-

Reaction Termination : Stop the reaction by adding a protein precipitation agent, such as trichloroacetic acid (TCA) or ice-cold acetonitrile.

-

Sample Processing : Centrifuge the terminated reactions at high speed to pellet precipitated protein. Collect the supernatant for analysis.

-

Quantification : Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the transition of the stable isotope-labeled internal standard and the analyte to quantify the amount of L-tyrosine produced.

-

Data Analysis : Calculate the specific activity of PAH (e.g., in nmol of tyrosine produced/min/mg of total protein). Compare the activity in the presence of the inhibitor to the control to determine the percentage of inhibition.

Protocol: Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay (LC-MS/MS Method)

This protocol measures the conversion of L-DOPA to dopamine and is based on methods used for diagnosing AADC deficiency.[8]

-

Sample Preparation : Obtain plasma samples collected in EDTA or heparin tubes. If using tissue, prepare lysates as described for the PAH assay.

-

Reaction Mixture Preparation : In a microcentrifuge tube, combine:

-

Plasma sample or lysate (e.g., 100 µL)

-

Pyridoxal-5-phosphate (PLP) cofactor (e.g., 0.7 mM)

-

Phosphate buffer (e.g., 167 mM, pH 7.0)

-

The test inhibitor (α-Methyl-DL-phenylalanine) at various concentrations or vehicle control.

-

-

Pre-incubation : Incubate the mixture for 2 hours at 37°C with shaking to ensure cofactor binding.

-

Reaction Initiation : Add the substrate, L-DOPA (e.g., 20 mM), to the pre-incubated mixture.

-

Reaction Incubation : Incubate for a further 90 minutes at 37°C.

-

Reaction Termination & Processing : Stop the reaction by adding 500 µL of ice-cold acetonitrile. Add a deuterated dopamine internal standard (e.g., D4-dopamine) for accurate quantification. Centrifuge at high speed (e.g., 14,000 RPM) for 10 minutes.

-

Quantification : Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Monitor the specific mass transitions for dopamine and the internal standard.

-

Data Analysis : Relate the amount of dopamine produced to the total protein content and reaction time to calculate AADC activity (e.g., in nmol/min/L). Determine the inhibitory effect by comparing inhibitor-treated samples to controls.

Conclusion

This guide clarifies the specific role of α-Methyl-DL-phenylalanine as an inhibitor within the catecholamine synthesis pathway. For researchers in neuroscience and drug development, the distinction between this compound and its analogue, α-Methyl-p-tyrosine, is critical.

-

α-Methyl-DL-phenylalanine is not a direct or potent inhibitor of Tyrosine Hydroxylase. Its primary effect is the in vivo suppression of Phenylalanine Hydroxylase , leading to hyperphenylalaninemia without significantly altering tyrosine pools available for TH. It may also exert a secondary inhibitory effect on Aromatic L-Amino Acid Decarboxylase.

-

α-Methyl-p-tyrosine (Metirosine) is the potent, clinically relevant competitive inhibitor of Tyrosine Hydroxylase , directly blocking the rate-limiting step of catecholamine synthesis.

This distinction is fundamental for the correct design and interpretation of experiments aimed at modulating catecholamine levels. The use of α-Methyl-DL-phenylalanine is more appropriate for creating animal models of phenylketonuria (PKU),[1] whereas α-Methyl-p-tyrosine is the agent of choice for directly studying the physiological effects of acute catecholamine depletion.

References

- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decarboxylase inhibition and blood pressure reduction by alpha-methyl-3,4-dihydroxy-DL-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decarboxylase inhibition and blood pressure reduction by alpha-methyl-3,4-dihydroxy-DL-phenylalanine. | Semantic Scholar [semanticscholar.org]

- 5. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. lume.ufrgs.br [lume.ufrgs.br]

An In-depth Technical Guide to the Neurochemical Properties of alpha-Methyl-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methyl-DL-phenylalanine (α-Me-DL-Phe) is a synthetic amino acid analog of phenylalanine characterized by a methyl group substitution at the alpha carbon. This structural modification confers significant and distinct neurochemical properties, primarily centered on the inhibition of key enzymes in the catecholamine biosynthesis pathway. Its principal actions include the inhibition of phenylalanine hydroxylase (PAH) and aromatic L-amino acid decarboxylase (AADC), leading to a reduction in the synthesis of dopamine and norepinephrine. These properties have established α-Me-DL-Phe as a valuable pharmacological tool for studying the roles of catecholamines in various physiological and pathological processes and for creating animal models of phenylketonuria (PKU). This technical guide provides a comprehensive overview of the neurochemical properties of α-Me-DL-phenylalanine, including its mechanism of action, effects on neurotransmitter systems, and relevant experimental protocols.

Introduction

This compound is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[1] Its structural similarity to L-phenylalanine allows it to interact with enzymes and transporters that recognize the natural amino acid. The presence of the alpha-methyl group, however, sterically hinders enzymatic processing, leading to inhibitory activity.[1] Historically, α-methylated amino acids have been instrumental in elucidating metabolic pathways and have been investigated for their therapeutic potential.[1]

Mechanism of Action

The primary neurochemical effects of this compound stem from its ability to inhibit two critical enzymes in the catecholamine synthesis pathway.

Inhibition of Phenylalanine Hydroxylase (PAH)

This compound acts as an inhibitor of phenylalanine hydroxylase, the enzyme that converts L-phenylalanine to L-tyrosine.[2] This is the initial and rate-limiting step in the catabolism of phenylalanine. By inhibiting PAH, α-Me-DL-Phe administration leads to an accumulation of phenylalanine in the blood and brain, a condition known as hyperphenylalaninemia.[2] This effect is central to its use in developing animal models of phenylketonuria (PKU), a genetic disorder characterized by PAH deficiency.[3] In vivo studies in developing mice have demonstrated that administration of α-Me-DL-Phe can inhibit 65-70% of hepatic phenylalanine hydroxylase activity within 12 hours.[4]

Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC)

This compound also functions as a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1] AADC is responsible for the conversion of L-DOPA to dopamine and 5-hydroxytryptophan (5-HTP) to serotonin.[5] The α-methyl group in α-Me-DL-Phe interferes with the binding of the natural substrates to the active site of AADC, thereby reducing the synthesis of these key neurotransmitters.[1]

Effects on Neurotransmitter Systems

The dual inhibition of PAH and AADC by this compound results in a significant perturbation of catecholaminergic and, to a lesser extent, serotonergic neurotransmission.

Depletion of Catecholamines

By inhibiting tyrosine hydroxylase (via reduced availability of its precursor, tyrosine, due to PAH inhibition) and AADC, α-Me-DL-Phe leads to a depletion of the catecholamine neurotransmitters: dopamine and norepinephrine.[2] This depletion is a direct consequence of the blockade of their synthesis pathway.

Effects on Serotonin

Through its inhibition of AADC, this compound can also decrease the synthesis of serotonin from its precursor, 5-HTP.[6]

Quantitative Data

While the inhibitory effects of this compound on PAH and AADC are well-established, specific quantitative data such as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are not consistently reported in readily available literature. The following table summarizes the available quantitative information.

| Parameter | Enzyme | Value | Species/Tissue | Reference |

| % Inhibition | Phenylalanine Hydroxylase | 65-70% | Mouse Liver (in vivo) | [4] |

Note: Further research is required to establish definitive Ki and IC50 values for this compound against its target enzymes.

Experimental Protocols

In Vivo Model of Hyperphenylalaninemia

A common application of this compound is the induction of hyperphenylalaninemia in animal models to mimic PKU.

-

Objective: To create a sustained elevation of phenylalanine levels in a rodent model.

-

Methodology:

-

Animal Model: Developing mice or rats are typically used.[3][4]

-

Compound Administration: Administer L-phenylalanine (e.g., 2 mg/g body weight) and this compound (e.g., 0.43 mg/g body weight) daily via intraperitoneal injection or mixed in the diet.[4]

-

Monitoring: Plasma and brain levels of phenylalanine and tyrosine are monitored over time using techniques such as high-performance liquid chromatography (HPLC).

-

Outcome: This protocol leads to a significant and sustained increase in phenylalanine levels, while tyrosine levels may not be significantly altered.[4]

-

Phenylalanine Hydroxylase Activity Assay

-

Objective: To measure the enzymatic activity of PAH in tissue homogenates.

-

Principle: The assay measures the conversion of L-phenylalanine to L-tyrosine.

-

Protocol (General Outline):

-

Tissue Preparation: Prepare a homogenate of the tissue of interest (e.g., liver) in a suitable buffer.

-

Reaction Mixture: Prepare a reaction mixture containing the tissue homogenate, L-phenylalanine, a cofactor such as tetrahydrobiopterin (BH4), and a reducing agent.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Termination: Stop the reaction, typically by adding an acid.

-

Quantification: Measure the amount of tyrosine produced using a suitable method, such as HPLC or a colorimetric assay.

-

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of Catecholamine Synthesis by α-Methyl-DL-phenylalanine.

Experimental Workflow Diagram

Caption: General Workflow for an Enzyme Inhibition Assay.

Conclusion

This compound is a potent inhibitor of key enzymes in the catecholamine synthesis pathway, making it an invaluable tool in neurochemical research. Its ability to induce hyperphenylalaninemia provides a reliable method for studying the pathophysiology of PKU. Further research to elucidate precise quantitative inhibitory constants and to explore its effects on a wider range of receptor systems will enhance its utility as a pharmacological probe. This guide provides a foundational understanding for researchers and drug development professionals working with this important compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Screening the receptorome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of alpha-Methyl-DL-phenylalanine in Catecholamine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methyl-DL-phenylalanine is a synthetic amino acid analogue that has been instrumental in the study of catecholamine metabolism. While not a direct inhibitor of the rate-limiting enzyme in catecholamine synthesis, tyrosine hydroxylase, its primary mechanism of action lies in the potent inhibition of phenylalanine hydroxylase. This inhibition leads to a significant elevation of systemic phenylalanine levels, a condition that indirectly influences the biosynthesis of dopamine and norepinephrine. This technical guide provides a comprehensive overview of the biochemical actions of this compound, detailing its effects on key enzymes in the catecholamine synthesis pathway, summarizing quantitative data from in vivo and in vitro studies, and outlining relevant experimental methodologies.

Introduction

Catecholamines, including dopamine, norepinephrine, and epinephrine, are critical neurotransmitters and hormones that regulate a vast array of physiological and psychological processes. Their synthesis is a well-defined pathway, with L-phenylalanine serving as the initial precursor. Understanding the regulatory mechanisms of this pathway is crucial for the development of therapeutics for a variety of neurological and psychiatric disorders. This compound has emerged as a valuable pharmacological tool to probe the intricacies of this pathway by selectively disrupting the initial conversion of phenylalanine to tyrosine. This guide will delve into the core aspects of its function, providing researchers with the detailed information necessary for designing and interpreting experiments in the field of catecholamine research.

Mechanism of Action

The primary and most significant action of this compound is the inhibition of phenylalanine hydroxylase (PAH) , the enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine. While it is characterized as a very weak competitive inhibitor of PAH in vitro, it acts as a potent suppressor of the enzyme's activity in vivo.[1] This discrepancy is likely due to its metabolic fate and accumulation within hepatocytes.

In stark contrast to its effects on PAH, this compound has a minimal direct inhibitory effect on tyrosine hydroxylase (TH) , the rate-limiting enzyme in catecholamine synthesis. This is a critical distinction from its close analogue, alpha-methyl-p-tyrosine, which is a known potent competitive inhibitor of TH. The lack of significant alteration in plasma tyrosine levels, even in the presence of dramatically increased phenylalanine concentrations, substantiates the minimal impact on TH.[2]

Furthermore, this compound has been shown to be a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC) , the enzyme responsible for converting L-DOPA to dopamine. However, this inhibition is relatively weak.

The primary mechanism by which this compound affects catecholamine synthesis is, therefore, indirect. By inhibiting PAH, it induces a state of hyperphenylalaninemia. The elevated levels of phenylalanine can then compete with tyrosine for transport across the blood-brain barrier and may also exert a competitive inhibitory effect on tyrosine hydroxylase at very high concentrations, thereby reducing the substrate availability for catecholamine synthesis in the central nervous system.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | Organism/Tissue | Inhibitor | Inhibition Type | Ki Value | IC50 Value | Reference |

| Aromatic L-amino acid decarboxylase | Micrococcus percitreus | α-Methyl-DL-phenylalanine | Competitive | 46 mM | Not Reported | [3] |

| Phenylalanine Hydroxylase | Rat Liver | α-Methyl-DL-phenylalanine | Competitive (in vitro) | Very weak (not quantified) | Not Reported | [1] |

Table 2: In Vivo Effects on Enzyme Activity and Amino Acid Levels

| Species | Tissue | Dosage | Effect | Magnitude of Change | Reference |

| Rat | Liver | 24 µmol/10g body wt. | Inhibition of Phenylalanine Hydroxylase | 70-75% decrease | [1] |

| Newborn Mice | Liver | 0.43 mg/g body wt. | Inhibition of Phenylalanine Hydroxylase | 65-70% decrease | [2] |

| Newborn Mice | Plasma & Brain | 0.43 mg/g body wt. (+ Phenylalanine) | Increase in Phenylalanine | ~40-fold increase | [2] |

| Newborn Mice | Plasma | 0.43 mg/g body wt. (+ Phenylalanine) | Change in Tyrosine | Not significantly altered | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols.

Phenylalanine Hydroxylase (PAH) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PAH activity.

Principle: The assay measures the production of tyrosine from phenylalanine. The amount of tyrosine formed is quantified, and the reduction in its production in the presence of the inhibitor is used to determine the extent of inhibition.

General Protocol Outline:

-

Enzyme Preparation: A crude or purified preparation of PAH from liver homogenates is used.

-

Reaction Mixture: A typical reaction mixture includes:

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

L-Phenylalanine (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Dithiothreitol (DTT) (to maintain BH4 in its reduced state)

-

Catalase (to remove H2O2, which can damage the enzyme)

-

PAH enzyme preparation

-

This compound (inhibitor) at various concentrations.

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: The reaction is stopped, typically by the addition of an acid (e.g., trichloroacetic acid).

-

Quantification of Tyrosine: The amount of tyrosine produced is determined using methods such as:

-

High-Performance Liquid Chromatography (HPLC): Provides high specificity and sensitivity.

-

Fluorometric methods: Based on the native fluorescence of tyrosine.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of tyrosine formation in the presence and absence of the inhibitor. For determining the inhibition constant (Ki), various concentrations of both the substrate and inhibitor are used, and the data are analyzed using Lineweaver-Burk or other kinetic plots.

Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on AADC activity.

Principle: This assay measures the conversion of a substrate (e.g., L-DOPA or 5-HTP) to its corresponding amine (dopamine or serotonin).

General Protocol Outline:

-

Enzyme Source: AADC can be obtained from various tissues, such as the kidney or brain, or recombinant sources.

-

Reaction Mixture: The mixture typically contains:

-

Buffer (e.g., phosphate buffer, pH 7.2)

-

L-DOPA or 5-Hydroxytryptophan (substrate)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

AADC enzyme preparation

-

This compound (inhibitor) at varying concentrations.

-

-

Incubation: The reaction is carried out at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The reaction is stopped, often by the addition of acid.

-

Quantification of Product: The amount of dopamine or serotonin formed is measured using:

-

HPLC with electrochemical detection (HPLC-ED): A highly sensitive and specific method for catecholamine and serotonin quantification.

-

Radiometric methods: Using a radiolabeled substrate and measuring the formation of the radiolabeled product.

-

-

Data Analysis: Inhibition kinetics are determined as described for the PAH assay.

In Vivo Measurement of Catecholamines and Metabolites

Objective: To assess the in vivo effects of this compound on brain catecholamine levels.

Principle: Techniques like microdialysis allow for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.

General Protocol Outline:

-

Animal Model: Typically rats or mice are used.

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex).

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally or orally) at various doses.

-

Microdialysis Sampling: The probe is perfused with an artificial cerebrospinal fluid (aCSF), and dialysate samples are collected at regular intervals before and after drug administration.

-

Neurochemical Analysis: The concentrations of dopamine, norepinephrine, and their metabolites (e.g., DOPAC, HVA) in the dialysate are quantified using highly sensitive analytical techniques, most commonly HPLC-ED.

-

Data Analysis: Changes in neurotransmitter and metabolite levels over time are expressed as a percentage of the baseline pre-drug levels. Dose-response curves can be generated to assess the potency of the drug's effect.

Signaling Pathways and Experimental Workflows

Visual representations of the biochemical pathways and experimental procedures can aid in understanding the complex interactions involved.

Caption: Inhibition points of this compound in the catecholamine synthesis pathway.

Caption: A typical experimental workflow for in vivo microdialysis studies.

Conclusion

This compound serves as a specific and potent in vivo inhibitor of phenylalanine hydroxylase, making it an invaluable tool for studying the consequences of hyperphenylalaninemia on catecholamine synthesis and function. Its minimal direct effect on tyrosine hydroxylase allows for the dissection of the indirect effects of elevated phenylalanine from direct enzymatic inhibition within the catecholamine pathway. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for utilizing this compound in their investigations into the complex regulation of catecholamine neurotransmission. Further research is warranted to fully elucidate the dose-dependent effects on regional brain catecholamine and metabolite levels and to establish more precise in vitro inhibitory constants for a broader range of species and enzyme isoforms.

References

- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

A Technical Guide to the Structural and Functional Comparison of Phenylalanine and its α-Methylated Analog

Topic: Structural Similarity of alpha-Methyl-DL-phenylalanine to Phenylalanine Content Type: An in-depth technical guide Audience: Researchers, scientists, and drug development professionals

Introduction

Phenylalanine is an essential aromatic amino acid, serving as a fundamental building block for proteins and as a precursor for the synthesis of key biomolecules, including the neurotransmitter dopamine and the pigment melanin.[1] Its metabolism is critical for normal physiological function. α-Methyl-DL-phenylalanine is a synthetic analog of phenylalanine, distinguished by the addition of a methyl group at the alpha-carbon position.[2] This seemingly minor structural modification dramatically alters its biological activity, transforming it from a metabolic substrate into a potent modulator of the phenylalanine metabolic pathway.[2]

This technical guide provides a detailed comparison of the structural, physicochemical, and biological properties of phenylalanine and α-Methyl-DL-phenylalanine. It outlines the experimental protocols used to characterize their interactions with key enzymes and provides a framework for utilizing the analog as a research tool, particularly in the study of metabolic disorders like Phenylketonuria (PKU).

Part 1: Structural and Physicochemical Comparison

The core structural difference between phenylalanine and α-Methyl-DL-phenylalanine is the substitution of the α-hydrogen in phenylalanine with a methyl group. This addition introduces a new chiral center and increases the steric bulk around the α-carbon.

Chemical Structures:

-

L-Phenylalanine: C₉H₁₁NO₂

-

This compound: C₁₀H₁₃NO₂[3]

This structural alteration has significant implications for the molecule's chemical properties and its ability to interact with enzymes and transporters.

Data Presentation: Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of both molecules.

| Property | Phenylalanine (L- and DL-forms) | This compound | Reference(s) |

| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₃NO₂ | [3][4] |

| Molecular Weight | 165.19 g/mol | 179.22 g/mol | [3][4] |

| pKa (Carboxyl) | ~2.58 | ~2.5 (Predicted) | [5][6] |

| pKa (Amino) | ~9.24 | ~9.69 (Predicted) | [5][6] |

| logP (Predicted) | -1.5 to 0.24 | -1.0 to -0.75 | [4][5][6] |

| Appearance | White crystalline powder | White to off-white solid powder | [4] |

| Water Solubility | 14.11 g/L (DL-form, 25°C) | 5 g/L (Predicted) | [5][6] |

Part 2: Biological Activity and Mechanism of Action

The primary metabolic fate of excess phenylalanine is its conversion to L-tyrosine, a reaction catalyzed by the enzyme Phenylalanine Hydroxylase (PAH).[7] This is the rate-limiting step in the catabolism of phenylalanine and the entry point for the biosynthesis of catecholamine neurotransmitters.[8]

The addition of the α-methyl group fundamentally changes the molecule's role. While phenylalanine is the natural substrate for PAH, α-Methyl-DL-phenylalanine acts as a competitive inhibitor. Although it is reported to be a very weak inhibitor in vitro, it acts as a potent suppressor of PAH activity in vivo. This discrepancy is likely due to factors related to metabolic stability, cellular uptake, and potential downstream effects in a biological system. The inhibition of PAH by its analog blocks the production of tyrosine from phenylalanine, leading to an accumulation of phenylalanine in the blood (hyperphenylalaninemia).

Visualization: Phenylalanine Metabolism and Catecholamine Synthesis

The following diagram illustrates the metabolic pathway beginning with phenylalanine, highlighting the point of inhibition by α-Methyl-DL-phenylalanine.

Caption: Phenylalanine metabolism to catecholamines and inhibition by its analog.

Data Presentation: Enzyme Kinetics

This table presents key kinetic parameters related to the interaction of Phenylalanine and α-Methyl-DL-phenylalanine with Phenylalanine Hydroxylase (PAH).

| Parameter | Molecule | Value | Enzyme Source | Reference(s) |

| Kₘ | L-Phenylalanine | 0.5 mM | Human (recombinant) | |

| Kₘ | L-Phenylalanine | ~130 µM (K_d) | Rat (truncated) | |

| Kᵢ | α-Methyl-DL-phenylalanine | Weak competitive inhibitor; specific Kᵢ not reported | Rat (liver) |

Part 3: Experimental Methodologies

The functional differences between these two molecules are elucidated through specific in vitro and in vivo experiments.

Experimental Protocol 1: Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol describes a method to measure PAH activity and assess its inhibition by α-Methyl-DL-phenylalanine in vitro. The assay quantifies the production of L-tyrosine from L-phenylalanine.

1. Reagents and Buffers:

-

Assay Buffer: 0.1 M Sodium HEPES, pH 7.0.

-

Enzyme Solution: Purified recombinant Phenylalanine Hydroxylase (PAH).

-

Substrate Solution: L-Phenylalanine stock solution (e.g., 10 mM in Assay Buffer).

-

Inhibitor Solution: α-Methyl-DL-phenylalanine stock solution (e.g., 100 mM in Assay Buffer).

-

Cofactor Solution: 75 µM Tetrahydrobiopterin (BH₄) stabilized in 2 mM Dithiothreitol (DTT).

-

Additional Components: 1 mg/mL Catalase, 10 µM Ferrous Ammonium Sulfate.

-

Stop Solution: Trichloroacetic Acid (TCA), 10% (w/v).

2. Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes. For each reaction, create a mix containing Assay Buffer, Catalase, and Ferrous Ammonium Sulfate.

-

Add the PAH enzyme to the reaction mix.

-

For inhibitor testing, add varying concentrations of α-Methyl-DL-phenylalanine. For control wells, add an equivalent volume of Assay Buffer.

-

Add the L-Phenylalanine substrate. Pre-incubate the mixture for 5 minutes at 25°C to allow for enzyme activation.

-

Initiate the reaction by adding the BH₄ cofactor solution.

-

Incubate the reaction at 25°C for a defined period (e.g., 20 minutes).

-

Terminate the reaction by adding the ice-cold Stop Solution (TCA).

-

Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet precipitated protein.

-

Collect the supernatant for analysis.

3. Quantification:

-

The amount of L-tyrosine produced in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.

-

Inhibition is calculated by comparing the rate of tyrosine formation in the presence of the inhibitor to the control reactions.

Experimental Protocol 2: In Vivo Model of Hyperphenylalaninemia

This protocol details the induction of chronic hyperphenylalaninemia in rodents, a widely used model for studying PKU.

1. Subjects:

-

Developing rats (suckling or weanling) or mice.

2. Materials:

-

L-Phenylalanine powder.

-

α-Methyl-DL-phenylalanine powder.

-

Vehicle for administration (e.g., sterile saline or suspension agent).

-

Standard rodent chow.

3. Procedure (Administration via Injection):

-

Prepare a suspension of L-Phenylalanine (e.g., 2 mg/g body weight) and α-Methyl-DL-phenylalanine (e.g., 0.43 mg/g body weight) in the chosen vehicle.

-

Administer the suspension daily to developing pups via subcutaneous or intraperitoneal injection.

-

A control group should receive vehicle injections only.

4. Procedure (Administration via Diet):

-

Prepare a custom diet by supplementing standard rodent chow with 5% (w/w) L-Phenylalanine and 0.4% (w/w) α-Methyl-DL-phenylalanine.

-

Provide the diet and water ad libitum to weanling rats.

-

A control group should be fed standard, unsupplemented chow.

5. Monitoring and Analysis:

-

Regularly monitor animal body weight and general health.

-

Collect blood samples periodically to measure plasma phenylalanine concentrations using mass spectrometry or an amino acid analyzer.

-

At the end of the study, tissues (e.g., brain, liver) can be harvested to analyze protein synthesis, neurotransmitter levels, and myelination.

Visualization: General Experimental Workflow

The diagram below outlines a logical workflow for the comparative analysis of an amino acid and its synthetic analog.

Caption: A logical workflow for comparing a native amino acid to its analog.

Part 4: Applications in Research and Drug Development

The unique inhibitory profile of α-Methyl-DL-phenylalanine makes it an invaluable tool for research and a point of interest in drug development.

-

Research Tool for Phenylketonuria (PKU): Its most prominent application is in creating reliable animal models of PKU. By co-administering α-Methyl-DL-phenylalanine with excess phenylalanine, researchers can induce chronic high blood phenylalanine levels, mimicking the biochemical phenotype of the human disease. These models are essential for studying the neuropathology of PKU and for testing novel therapeutic strategies.

-

Studying Amino Acid Metabolism: As an inhibitor of a key metabolic enzyme, it allows for the study of metabolic flux and the consequences of blocking a specific pathway.

-

Peptide Synthesis and Drug Design: The incorporation of α-methylated amino acids into peptides can increase their resistance to enzymatic degradation and introduce conformational constraints. This makes α-Methyl-DL-phenylalanine a useful building block in the synthesis of novel peptides and peptidomimetics with potential therapeutic applications.

Conclusion

The addition of a single methyl group to the α-carbon of phenylalanine transforms it from an essential metabolite into a potent in vivo enzymatic inhibitor. This structural modification provides a powerful example of how subtle changes in molecular architecture can lead to profound differences in biological function. For researchers and drug developers, α-Methyl-DL-phenylalanine serves as a critical tool for modeling metabolic disease and as a structural motif for designing more stable and potent therapeutic agents. A thorough understanding of its relationship to phenylalanine is fundamental to leveraging its full potential in biomedical research.

References

- 1. This compound | 4415-69-4 | Benchchem [benchchem.com]

- 2. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of phenylalanine hydroxylase activity by alpha-methyl tyrosine, a potent inhibitor of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PDB-101: Molecule of the Month: Phenylalanine Hydroxylase [pdb101.rcsb.org]

- 8. L-Phenylalanine hydroxylase | Amino acid hydroxylases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Alpha-Methyl-DL-phenylalanine: A Technical Guide to its Role as a Competitive Inhibitor of Key Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of alpha-Methyl-DL-phenylalanine as a competitive inhibitor of critical enzymes in key metabolic pathways. With a structure analogous to the amino acid phenylalanine, this compound serves as a valuable tool in biochemical and pharmacological research. This document details its mechanism of action, summarizes its inhibitory effects on specific enzymes, provides comprehensive experimental protocols for enzyme activity assays, and visualizes the relevant biological pathways and experimental workflows. This guide is intended to be a comprehensive resource for professionals in drug development and scientific research.

Introduction

This compound is a non-proteinogenic amino acid, structurally similar to phenylalanine but with the addition of a methyl group at the alpha-carbon.[1] This modification significantly alters its biological activity, transforming it from a building block of proteins into a potent inhibitor of specific enzymes. Its primary utility in research lies in its ability to competitively inhibit enzymes involved in amino acid metabolism, thereby allowing for the elucidation of metabolic pathways and the development of experimental models for metabolic disorders.[1] This guide focuses on its role as a competitive inhibitor of Phenylalanine Hydroxylase (PAH) and Aromatic L-amino Acid Decarboxylase (AADC), two key enzymes in critical biosynthetic pathways.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor. Due to its structural similarity to the natural substrates (phenylalanine for PAH and aromatic L-amino acids for AADC), it binds to the active site of the enzyme. This binding is reversible and in direct competition with the substrate. By occupying the active site, this compound prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. The level of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

Data Presentation: Inhibitory Effects of this compound

| Target Enzyme | Substrate(s) | Type of Inhibition | Quantitative Data | References |

| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | Competitive | Inhibition of 65-70% of hepatic activity in developing mice. Described as a "very weak" inhibitor in vitro but a potent suppressor in vivo. | [2][3] |

| Aromatic L-Amino Acid Decarboxylase (AADC) | L-DOPA, 5-HTP | Competitive | Effective inhibitor of aromatic amino acid decarboxylation in humans, leading to decreased formation of serotonin, tryptamine, and tyramine. | [1][4] |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | Minimal to no inhibition | Plasma tyrosine levels were not significantly altered in mice treated with this compound, suggesting a lack of significant inhibition. | [2] |

Impact on Catecholamine Biosynthesis

By inhibiting Phenylalanine Hydroxylase and Aromatic L-Amino Acid Decarboxylase, this compound disrupts the normal biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. The inhibition of PAH limits the conversion of phenylalanine to tyrosine, the initial precursor for this pathway. The subsequent inhibition of AADC blocks the conversion of L-DOPA to dopamine, a critical step in the synthesis of all catecholamines.

References

- 1. Decarboxylase inhibition and blood pressure reduction by alpha-methyl-3,4-dihydroxy-DL-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Purification and properties of aromatic L-amino acid decarboxylase (4.1.1.28) of rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decarboxylase inhibition and blood pressure reduction by alpha-methyl-3,4-dihydroxy-DL-phenylalanine. | Semantic Scholar [semanticscholar.org]

The Metabolic Journey of alpha-Methyl-DL-phenylalanine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyl-DL-phenylalanine is a synthetic amino acid analogue that has primarily been utilized as a pharmacological tool in research settings. Its structural similarity to the essential amino acid phenylalanine allows it to interact with key enzymatic pathways, making it a valuable agent for studying metabolic disorders, particularly phenylketonuria (PKU). This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. The information presented herein is intended to support researchers and professionals in drug development in their understanding and potential application of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its metabolic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | White to off-white solid | Chem-Impex |

| Chirality | Racemic mixture (DL) | [1] |

Pharmacokinetics and Metabolism: A Qualitative Assessment

Detailed quantitative pharmacokinetic data for this compound is not extensively available in publicly accessible literature. Its primary application as a research chemical in animal models has resulted in a focus on its pharmacodynamic effects rather than comprehensive ADME studies. The following sections summarize the current qualitative understanding of its metabolic journey.

Absorption and Distribution

This compound is readily absorbed after administration. A key feature of its distribution is its ability to cross the blood-brain barrier. This transport is facilitated by the L-type amino acid transporter 1 (LAT1), for which it is a substrate.[1] This characteristic is crucial for its effects on brain metabolism and its use in creating animal models for neurological conditions related to amino acid metabolism.[1]

Metabolism and Biotransformation

The metabolism of this compound is characterized by its interaction with enzymes involved in phenylalanine metabolism.

Enzyme Inhibition:

The primary metabolic role of this compound is as an inhibitor of key enzymes:

-

Phenylalanine Hydroxylase (PAH): It is a potent inhibitor of this enzyme, which is responsible for the conversion of phenylalanine to tyrosine.[2] This inhibition is the basis for its use in inducing hyperphenylalaninemia in animal models to mimic PKU.[2] In newborn mice, a dose of 0.43 mg/g body weight was shown to inhibit 65-70% of hepatic phenylalanine hydroxylase activity within 12 hours.[2]

-

Tyrosine Hydroxylase (TH): It also acts as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[1] This inhibition can lead to a depletion of these crucial neurotransmitters.

Metabolic Pathways: